

A Technical Guide to the Physical Characteristics of Hydrazine Nitrate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hydrazine nitrate*

Cat. No.: *B078588*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **Hydrazine nitrate** is a high-energy material that is explosive and highly toxic.^[1] It should be handled with extreme care and only by qualified professionals in a controlled laboratory setting using appropriate personal protective equipment.

Introduction

Hydrazine nitrate, also known as hydrazinium nitrate ($\text{N}_2\text{H}_5\text{NO}_3$), is an inorganic salt formed from the reaction of hydrazine and nitric acid.^[2] It is a compound of significant interest in various research fields due to its properties as a high-energy material.^[3] This guide provides an in-depth overview of the core physical characteristics of **hydrazine nitrate** crystals, focusing on crystallographic, physical, and thermal properties. It also outlines the experimental protocols commonly used for their determination.

Crystallographic Properties

Hydrazine nitrate is known to exist in two crystalline polymorphs: a stable α -form and an unstable β -form.^{[1][2]} The α -polymorph is the most commonly studied and utilized form.^{[2][3]} Upon melting, **hydrazine nitrate** readily supercools and typically crystallizes into the unstable β -form, which then converts to the stable α -form in an exothermic process.^[4]

The crystal structure of the stable α -form has been elucidated using single-crystal X-ray diffraction, confirming its ionic nature, which consists of the hydrazinium (N_2H_5^+) cation and the

nitrate (NO_3^-) anion.[\[3\]](#)

Table 1: Crystallographic Data for α -Hydrazine Nitrate

Parameter	Value	Reference
Crystal System	Monoclinic	[3] [5] [6]
Space Group	$\text{P}2_1/\text{n}$	[5] [6]
Lattice Constant, a	0.8015 nm	[5] [6]
Lattice Constant, b	0.5725 nm	[5] [6]
Lattice Constant, c	0.8156 nm	[5] [6]
Angle, β	92.3°	[5] [6]
Unit Cell Volume (V)	0.374 nm ³	[5] [6]
Formula Units (Z)	4	[5] [6]
Calculated Density (D _c)	1.688 g/cm ³	[5] [6]

Physical and Thermal Properties

Hydrazine nitrate presents as a white or slightly yellowish crystalline solid.[\[1\]](#)[\[7\]](#) It possesses strong hygroscopicity, only slightly less than that of ammonium nitrate.[\[2\]](#) Its solubility is high in water but low in alcohols.[\[2\]](#)

Table 2: Physical and Thermal Properties of Hydrazine Nitrate

Property	Value	Reference
Appearance	White or slightly yellowish crystalline solid	[1] [7]
Molecular Formula	$\text{N}_2\text{H}_5\text{NO}_3$ or $\text{N}_2\text{H}_4 \cdot \text{HNO}_3$	[1] [2]
Molar Mass	95.02 g/mol - 95.06 g/mol	[1] [8] [9]
Density	1.64 g/cm ³	[1] [2] [7]
1.661 g/cm ³ (α -form, crystal)	[4]	
Melting Point	~70 °C (α -form)	[4] [7]
72 °C (α -form)	[1] [2] [10]	
62 °C (β -form)	[4]	
Thermal Stability	Good; weight loss rate at 100°C is slower than ammonium nitrate	[1] [2]
Decomposition Temp.	Explosion point at 307 °C (50% detonation)	[1] [2]
Heat of Conversion	2.0 kcal/mole (β -form to α -form)	[4]
Solubility in Water	175 g/100 mL (at 10 °C)	[1] [7]
266 g/100 mL (at 20 °C)	[1] [7]	
2127 g/100 mL (at 60 °C)	[7]	

Experimental Protocols

The characterization of **hydrazine nitrate** crystals involves several standard analytical techniques. The following sections detail the general methodologies for the most critical experiments.

Synthesis and Purification

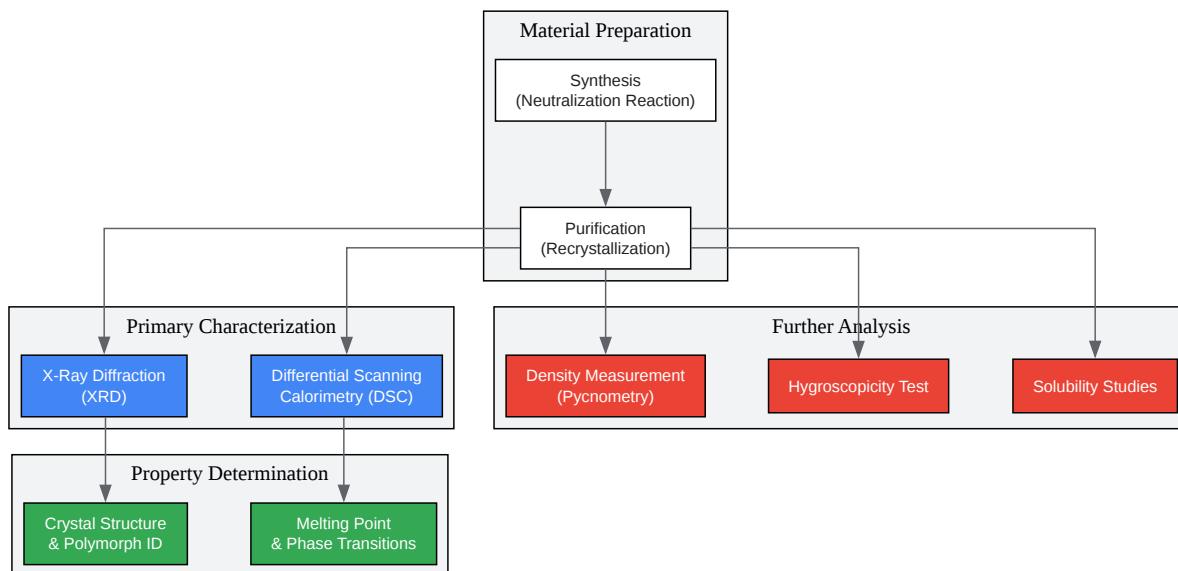
A common laboratory-scale synthesis involves the neutralization of hydrazine with nitric acid.[\[2\]](#) For high-purity crystals suitable for characterization, the following protocol can be employed:

- Anhydrous hydrazine is dissolved in methanol and cooled to approximately -20 °C.[\[4\]](#)
- Nitric acid (70%) is also cooled to -20 °C and added dropwise to the hydrazine-methanol solution while maintaining the temperature below 0 °C until a pH of 5.5 is achieved.[\[4\]](#)
- The white **hydrazine nitrate** precipitate is collected via filtration.[\[4\]](#)
- Purification is performed by repeated recrystallization, which involves dissolving the precipitate in boiling methanol and allowing it to recrystallize upon cooling.[\[4\]](#)
- Residual methanol is removed under a vacuum.[\[4\]](#)

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction is the definitive method for determining the crystal structure of **hydrazine nitrate**.[\[3\]](#)

- Sample Preparation: A small amount of the purified, finely ground **hydrazine nitrate** powder is mounted on a sample holder.
- Data Collection: The sample is analyzed using an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu K α) is directed at the sample, and the diffraction pattern is recorded over a range of 2 θ angles.[\[11\]](#)
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2 θ , contains a series of peaks. The positions and intensities of these peaks are used to determine the unit cell parameters (a, b, c, β), and the space group is identified.[\[6\]](#) This data allows for the complete elucidation of the crystal structure.[\[3\]\[5\]](#)


Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure thermal transitions, such as melting points and phase changes, as a function of temperature.[4]

- Sample Preparation: A small, precisely weighed amount of the **hydrazine nitrate** crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan or a glass capillary.[12]
- Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like the β -to- α phase conversion or decomposition, appear as inverted peaks.[4] The onset temperature of a peak corresponds to the transition temperature (e.g., melting point), and the area under the peak is proportional to the enthalpy change of the transition (e.g., heat of fusion).[4][12]

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive physical characterization of a crystalline energetic material like **hydrazine nitrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **hydrazine nitrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrazine nitrate - ScienceMadness Wiki [scienzemadness.org]
- 2. Hydrazine nitrate - Wikipedia [en.wikipedia.org]

- 3. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of Hydrazine Nitrate [energetic-materials.org.cn]
- 7. Sciencemadness Discussion Board - hydrazine nitrate and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Hydrazine Nitrate Manufacturer,Exporter,Supplier [avanschem.com]
- 9. Hydrazinium nitrate | H5N3O3 | CID 166817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. suchmiorganics.com [suchmiorganics.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Hydrazine Nitrate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078588#physical-characteristics-of-hydrazine-nitrate-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com